1,1'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)bis[3-(3,4-dichlorophenyl)urea]
Description
1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA is a complex organic compound characterized by the presence of multiple dichlorophenyl groups and a urea moiety
Properties
Molecular Formula |
C28H22Cl4N4O4 |
|---|---|
Molecular Weight |
620.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-[4-[(3,4-dichlorophenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]urea |
InChI |
InChI=1S/C28H22Cl4N4O4/c1-39-25-11-15(3-9-23(25)35-27(37)33-17-5-7-19(29)21(31)13-17)16-4-10-24(26(12-16)40-2)36-28(38)34-18-6-8-20(30)22(32)14-18/h3-14H,1-2H3,(H2,33,35,37)(H2,34,36,38) |
InChI Key |
LFUQBXTZRDGMIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC)NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,4-DICHLOROPHENYL)-3-(4’-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)UREA can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
